

Spectroscopic Data and Characterization of H-D-2-Nal-OH: A Technical Guide

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Compound of Interest

Compound Name: *H-D-2-Nal-OH*

Cat. No.: *B555659*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-canonical amino acid **H-D-2-Nal-OH**, also known as 3-(2-Naphthyl)-D-alanine. The information presented herein is intended to support research and development activities in medicinal chemistry, peptide synthesis, and drug discovery. This document outlines available mass spectrometry data, discusses the availability of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and provides detailed experimental protocols for the characterization of such compounds.

Introduction

H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine) is a synthetic amino acid derivative featuring a naphthalene moiety attached to a D-alanine backbone.^{[1][2][3]} Its chemical formula is C₁₃H₁₃NO₂, and its CAS number is 76985-09-6. The incorporation of the bulky, hydrophobic naphthalene group makes it a valuable building block in the synthesis of peptides and peptidomimetics with modified pharmacological profiles. Understanding the precise structure and purity of this compound is critical for its application in drug design and development, necessitating thorough spectroscopic analysis.

Spectroscopic Data

Comprehensive spectroscopic analysis is essential for the structural elucidation and quality control of **H-D-2-Nal-OH**. While mass spectrometry data is publicly available, detailed NMR and

IR spectral data are referenced in commercial and database sources but are not readily accessible in the public domain.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of **H-D-2-Nal-OH**. The following table summarizes the key mass spectral data obtained from a public repository, confirming the expected molecular ion.

Table 1: Mass Spectrometry Data for **H-D-2-Nal-OH**

m/z (Da)	Relative Intensity (%)	Assignment	Source
216.1022	100	[M+H] ⁺	MassBank, Accession: MSBNK-Washington_State_University-BML80295[4][5]
170.0808	35	[M+H-HCOOH] ⁺	MassBank, Accession: MSBNK-Washington_State_University-BML80295[4][5]
142.0750	15	[Naphthalene-CH ₂ -CH] ⁺	MassBank, Accession: MSBNK-Washington_State_University-BML80295[4][5]

Note: The fragmentation pattern is consistent with the loss of the carboxylic acid group and subsequent fragmentation of the alanine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the detailed chemical structure of **H-D-2-Nal-OH**. While several commercial suppliers and chemical databases indicate the existence of NMR data, the actual spectra and peak lists are not publicly available. For instance, GL Biochem (Shanghai) Ltd. notes that their product is consistent with a 300 MHz ¹H NMR

spectrum.^{[6][7]} ChemicalBook also lists ^1H NMR and ^{13}C NMR spectra for this compound, though access to the data is restricted.^{[8][9]}

Based on the chemical structure and known spectra of similar naphthalene-containing compounds and amino acids, the expected regions for the proton and carbon signals can be predicted. The aromatic protons of the naphthalene ring are expected to appear in the range of 7.4-7.9 ppm in the ^1H NMR spectrum. The alpha-proton of the amino acid backbone would likely resonate around 3.8-4.2 ppm, while the beta-protons would appear as a multiplet at approximately 3.0-3.4 ppm. In the ^{13}C NMR spectrum, the carbonyl carbon should be observed around 170-180 ppm, with the aromatic carbons appearing between 125-135 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in **H-D-2-Nal-OH**. PubChem lists the availability of ATR-IR and FT-Raman spectra, provided by Bio-Rad Laboratories, Inc., Alfa Aesar, and Thermo Fisher Scientific, though the spectral data itself is not displayed.^[10] Key expected vibrational frequencies include:

- N-H stretching: around 3000-3300 cm^{-1} (from the amino group)
- O-H stretching: a broad band from 2500-3300 cm^{-1} (from the carboxylic acid)
- C=O stretching: around 1700-1725 cm^{-1} (from the carboxylic acid)
- N-H bending: around 1500-1640 cm^{-1}
- C=C stretching: aromatic ring vibrations in the 1450-1600 cm^{-1} region
- C-H bending: out-of-plane bending for the naphthalene ring below 900 cm^{-1}

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a non-canonical amino acid like **H-D-2-Nal-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.

Materials:

- **H-D-2-Nal-OH** sample
- Deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of **H-D-2-Nal-OH** in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the solubility of the sample. For amino acids, DMSO-d₆ is often a good choice as it dissolves both polar and non-polar compounds and does not exchange with the amine and carboxylic acid protons.
- **Transfer to NMR Tube:** Transfer the solution to a 5 mm NMR tube.
- **Spectrometer Setup:**
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for the desired nuclei (¹H and ¹³C).
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This is a longer experiment due to the low natural abundance of ^{13}C .
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) will be required.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **H-D-2-Nal-OH** sample (solid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Cleaning solvent (e.g., isopropanol)

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal to account for atmospheric CO_2 and water vapor.

- Sample Application: Place a small amount of the solid **H-D-2-Nal-OH** powder onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Collect the IR spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Materials:

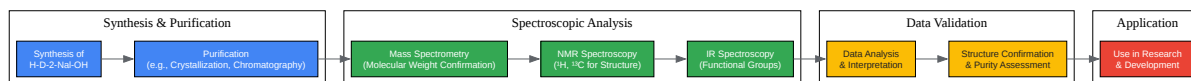
- **H-D-2-Nal-OH** sample
- Solvent (e.g., methanol, acetonitrile/water mixture)
- Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
- For MALDI: a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid)

Procedure (using ESI-QTOF):

- **Sample Preparation:** Prepare a dilute solution of **H-D-2-Nal-OH** (e.g., 10-100 µg/mL) in a suitable solvent mixture, often with a small amount of formic acid (0.1%) to promote ionization in positive ion mode.
- **Infusion or LC Introduction:** Introduce the sample into the mass spectrometer either by direct infusion using a syringe pump or via a liquid chromatography (LC) system.
- **Ionization:** The sample is ionized using an electrospray ionization (ESI) source. Set the ESI parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to optimal values for the analyte.
- **Mass Analysis:**
 - Acquire the mass spectrum in the positive ion mode to observe the $[M+H]^+$ ion.
 - Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).
 - For fragmentation data (MS/MS), select the precursor ion of interest (e.g., m/z 216.1) in the quadrupole and subject it to collision-induced dissociation (CID) in the collision cell.
 - Scan for the resulting fragment ions in the time-of-flight (TOF) analyzer.
- **Data Analysis:**
 - Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
 - Compare the observed accurate mass to the calculated exact mass of the compound to confirm its elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or non-canonical amino acid.



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